

Protocol for the Extraction of Disperse Blue 3 from Environmental Samples

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Compound of Interest		
Compound Name:	Disperse blue 3	
Cat. No.:	B134001	Get Quote

Application Note & Protocol: AN-DB3-ES-2025

Introduction

Disperse Blue 3, an anthraquinone dye, is utilized in the textile industry for dyeing synthetic fibers such as polyester and acetate.[1][2] Due to its low water solubility, it can persist in the environment, accumulating in water bodies, sediments, and soils.[3] Monitoring the presence of **Disperse Blue 3** in environmental compartments is crucial for assessing its potential ecological impact. This document provides detailed protocols for the extraction of **Disperse Blue 3** from various environmental matrices, including water, soil, and sediment, tailored for researchers, scientists, and professionals in drug development and environmental monitoring. The described methods are designed to yield high-recovery extracts suitable for subsequent analysis by High-Performance Liquid Chromatography (HPLC) coupled with Photodiode Array (PDA) and Mass Spectrometry (MS) detection.[4][5]

Overview of Extraction Methodologies

This protocol outlines two primary extraction techniques based on the sample matrix:

- Solid-Phase Extraction (SPE): For aqueous samples (e.g., river water, wastewater effluent),
 SPE is employed to concentrate the analyte and remove interfering substances.[3][6]
- Ultrasonic-Assisted Extraction (UAE): For solid samples (e.g., soil, sediment), UAE is utilized to efficiently extract the dye from the matrix into an organic solvent.[7][8][9]



The selection of the appropriate method is critical for achieving accurate and reproducible results.

Experimental Protocols

Extraction of Disperse Blue 3 from Aqueous Samples using Solid-Phase Extraction (SPE)

This protocol is adapted from established methods for the analysis of disperse dyes in environmental water samples.[6][10]

Materials and Reagents:

- Solid-Phase Extraction (SPE) cartridges: Hydrophilic-Lipophilic Balanced (HLB) cartridges (e.g., 200 mg, 6 mL)
- Methanol (HPLC grade)
- Acetonitrile (HPLC grade)
- Deionized water (18.2 MΩ·cm)
- Formic acid (analytical grade)
- Sample filtration apparatus with glass fiber filters (0.45 μm)
- SPE manifold
- Evaporator (e.g., nitrogen evaporator)
- Autosampler vials

Procedure:

- Sample Preparation:
 - Collect water samples in amber glass bottles to prevent photodegradation.
 - Filter the water sample through a 0.45 μm glass fiber filter to remove suspended solids.



- Acidify the filtered sample to pH 3-4 with formic acid.
- SPE Cartridge Conditioning:
 - Condition the HLB cartridge by passing 5 mL of methanol, followed by 5 mL of deionized water. Do not allow the cartridge to dry out.
- Sample Loading:
 - Load the pre-treated water sample (typically 100-500 mL) onto the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.
- Washing:
 - After loading the entire sample, wash the cartridge with 5 mL of deionized water to remove any remaining polar interferences.
 - Dry the cartridge under vacuum for 10-15 minutes.
- Elution:
 - Elute the retained **Disperse Blue 3** from the cartridge with two aliquots of 3 mL of a methanol/acetonitrile (1:1, v/v) mixture.
 - Collect the eluate in a clean collection tube.
- Concentration and Reconstitution:
 - Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
 - Reconstitute the residue in a known volume (e.g., 1 mL) of the initial mobile phase for HPLC analysis (e.g., methanol/water, 1:1, v/v).
 - Vortex the reconstituted sample and transfer it to an autosampler vial for analysis.

Extraction of Disperse Blue 3 from Soil and Sediment Samples using Ultrasonic-Assisted Extraction (UAE)



This protocol is a generalized procedure based on established UAE methods for organic pollutants in solid matrices.[7][8][11]

Materials and Reagents:

- Methanol (HPLC grade)
- Acetonitrile (HPLC grade)
- Dichloromethane (HPLC grade)
- Hexane (HPLC grade)
- Acetone (HPLC grade)
- · Anhydrous sodium sulfate
- Centrifuge and centrifuge tubes (50 mL)
- · Ultrasonic bath or probe sonicator
- Rotary evaporator or nitrogen evaporator
- Syringe filters (0.22 μm, PTFE)
- Glass funnels and filter paper
- Autosampler vials

Procedure:

- Sample Preparation:
 - Air-dry the soil or sediment samples at room temperature in a well-ventilated area,
 protecting them from direct sunlight.
 - Grind the dried samples using a mortar and pestle and sieve them through a 2 mm mesh to ensure homogeneity.



Store the prepared samples in amber glass jars at 4°C until extraction.

Extraction:

- Weigh 5-10 g of the homogenized sample into a 50 mL centrifuge tube.
- Add 20 mL of an appropriate extraction solvent. A mixture of hexane and acetone (1:1, v/v)
 or methanol are recommended starting points.[12]
- Place the centrifuge tube in an ultrasonic bath or use a probe sonicator.
- Sonicate the sample for 15-30 minutes at a controlled temperature (e.g., 30-40°C).
- After sonication, centrifuge the sample at 4000 rpm for 10 minutes to separate the solid phase.
- Carefully decant the supernatant into a clean flask.
- Repeat the extraction process (steps 2b-2e) two more times with fresh solvent.
- Combine the supernatants from all three extractions.
- Drying and Concentration:
 - Pass the combined extract through a glass funnel containing anhydrous sodium sulfate to remove any residual water.
 - Concentrate the dried extract to near dryness using a rotary evaporator or a nitrogen evaporator at a temperature not exceeding 40°C.
- Solvent Exchange and Filtration:
 - Redissolve the residue in a small volume (e.g., 1 mL) of a solvent compatible with the subsequent analytical method (e.g., acetonitrile or methanol).
 - \circ Filter the reconstituted extract through a 0.22 μm PTFE syringe filter into an autosampler vial for HPLC analysis.



Data Presentation

Quantitative data from the analysis of extracted **Disperse Blue 3** should be summarized for clear comparison. The following tables provide templates for presenting recovery and quantification data.

Table 1: Recovery of Disperse Blue 3 from Spiked Environmental Water Samples using SPE

Sample Matrix	Spiking Level (ng/L)	Mean Recovery (%)	Standard Deviation (%)
Deionized Water	50		
River Water	50	_	
Wastewater Effluent	50	_	

Note: Recovery data for **Disperse Blue 3** is not explicitly available in the cited literature; however, for structurally similar disperse dyes, average recoveries greater than 70% with a relative standard deviation of less than 20% have been reported.[3][6]

Table 2: Recovery of Disperse Blue 3 from Spiked Soil and Sediment Samples using UAE

Sample Matrix	Spiking Level (μg/kg)	Mean Recovery (%)	Standard Deviation (%)
Sandy Soil	100		
Clay Soil	100	-	
River Sediment	100	-	

Note: Specific recovery data for **Disperse Blue 3** in soil and sediment is not readily available. For other persistent organic pollutants in soil, recoveries using UAE have been reported in the range of 75.8% to 110%.[11]

Visualization of Experimental Workflow

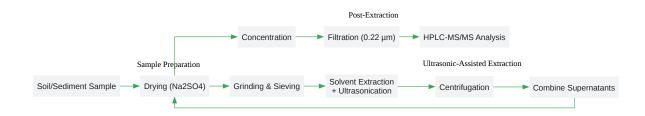


The following diagrams, generated using the DOT language, illustrate the experimental workflows for the extraction of **Disperse Blue 3** from aqueous and solid samples.



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Caption: Workflow for SPE of **Disperse Blue 3** from water.



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Caption: Workflow for UAE of **Disperse Blue 3** from solids.

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